3,5-diethyl-1H-1,2,4-triazole
Overview
Description
3,5-Diethyl-1H-1,2,4-triazole: is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered aromatic rings containing two carbon atoms and three nitrogen atoms. This specific compound, with the molecular formula C6H11N3, is characterized by the presence of two ethyl groups attached to the 3rd and 5th positions of the triazole ring. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry.
Mechanism of Action
Target of Action
Triazole derivatives have been reported to exhibit significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These activities suggest that triazole derivatives may interact with a variety of biological targets.
Mode of Action
It is known that the 1,2,3-triazole ring can produce anti-che activity by inhibiting both ache and buche activities . This suggests that 3,5-diethyl-1H-1,2,4-triazole may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Analysis
Biochemical Properties
3,5-Diethyl-1H-1,2,4-triazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as alpha-amylase and alpha-glucosidase, which are involved in carbohydrate metabolism . The inhibition of these enzymes can lead to a decrease in glucose production, making this compound a potential candidate for antidiabetic therapies. Additionally, this compound can form hydrogen bonds and other non-covalent interactions with proteins, affecting their structure and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression . It also affects cellular metabolism by altering the activity of key metabolic enzymes, which can impact the overall energy balance within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression. These interactions can result in the activation or repression of specific genes, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as improved glucose metabolism and reduced inflammation . At high doses, this compound can exhibit toxic effects, including liver damage and oxidative stress. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for the metabolism of many xenobiotics . This interaction can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, affecting its localization and accumulation. These interactions can influence the compound’s biological activity and its overall distribution within the organism.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The presence of this compound in these compartments can affect its interactions with biomolecules and its overall biological activity. Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, further influencing its function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-diethyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride. This reaction proceeds under mild conditions and yields the desired triazole compound in good yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 3,5-Diethyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Scientific Research Applications
3,5-Diethyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and coordination compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, lacking the ethyl substituents.
3,5-Dimethyl-1H-1,2,4-triazole: Similar structure but with methyl groups instead of ethyl groups.
3,5-Diphenyl-1H-1,2,4-triazole: Contains phenyl groups, leading to different chemical properties and applications.
Uniqueness: 3,5-Diethyl-1H-1,2,4-triazole is unique due to the presence of ethyl groups, which can influence its reactivity and interactions with biological targets. The ethyl substituents can also affect the compound’s solubility and stability, making it distinct from other triazole derivatives.
Properties
IUPAC Name |
3,5-diethyl-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-3-5-7-6(4-2)9-8-5/h3-4H2,1-2H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGERGYDWQOPISO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573585 | |
Record name | 3,5-Diethyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7343-35-3 | |
Record name | 3,5-Diethyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the introduction of 3,5-diethyl-1H-1,2,4-triazole, compared to other triazoles, affect the structure and luminescent properties of the resulting silver(I) coordination polymers?
A1: The research by [] demonstrates that incorporating this compound (Hdetrz) significantly influences both the structural assembly and the phosphorescent behavior of the resulting coordination polymers.
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